Histidine methyl ester Histidine methyl ester L-Histidine methyl ester is a histidine derivative.
Brand Name: Vulcanchem
CAS No.: 1499-46-3
VCID: VC20923862
InChI: InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1
SMILES: COC(=O)C(CC1=CN=CN1)N
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

Histidine methyl ester

CAS No.: 1499-46-3

Cat. No.: VC20923862

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Histidine methyl ester - 1499-46-3

CAS No. 1499-46-3
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
Standard InChI InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1
Standard InChI Key BXRMEWOQUXOLDH-LURJTMIESA-N
Isomeric SMILES COC(=O)[C@H](CC1=CN=CN1)N
SMILES COC(=O)C(CC1=CN=CN1)N
Canonical SMILES COC(=O)C(CC1=CN=CN1)N

Chemical Structure and Classification

Basic Structural Features

Histidine methyl ester contains the characteristic amino acid backbone with an imidazole side chain, distinguished by the methyl esterification of the carboxylic acid group. The basic chemical structure exhibits the following characteristics:

  • Molecular Formula: C₇H₁₁N₃O₂

  • Molecular Weight: 169.18 g/mol

  • Key Functional Groups: Imidazole ring, primary amine, methyl ester
    The imidazole ring, characteristic of histidine derivatives, provides unique chemical properties and reactivity that contribute to its biological importance and research applications.

Stereochemistry and Isomers

Histidine methyl ester exists in two primary stereoisomeric forms:

  • L-Histidine methyl ester: The naturally occurring form with (S) configuration, corresponding to the L-amino acid configuration

  • D-Histidine methyl ester: The enantiomer with (R) configuration
    The stereochemical designation is critical for biological activity, as most enzymatic systems preferentially recognize the L-form, mirroring the stereoselectivity observed with the parent amino acid histidine.

Common Derivatives and Salt Forms

Several important derivatives of histidine methyl ester are utilized in research and commercial applications:

DerivativeMolecular FormulaCAS NumberKey Features
L-Histidine methyl ester dihydrochlorideC₇H₁₁N₃O₂·2HCl7389-87-9Enhanced solubility in polar solvents, improved stability
D-Histidine methyl esterC₇H₁₁N₃O₂17720-12-6The (R)-enantiomer form
N'-Methyl-L-histidine methyl esterC₈H₁₃N₃O₂57519-09-2Contains additional methylation at the imidazole nitrogen
The dihydrochloride salt form is particularly important as it offers enhanced stability and solubility characteristics suitable for various research applications and is the predominant commercial form available .

Physical and Chemical Properties

General Physicochemical Properties

The physical and chemical properties of histidine methyl ester and its dihydrochloride salt are summarized in the following table:

PropertyL-Histidine methyl esterL-Histidine methyl ester dihydrochloride
AppearanceCrystalline solidWhite to almost white powder or crystals
Molecular Weight169.18 g/mol242.11 g/mol
Melting PointNot available198°C (decomposition) / 207°C (decomposition)
Optical Rotation [α]²⁰ᴅNot available+9.0° to +11.0° (c=2, H₂O)
HygroscopicityHygroscopicHighly hygroscopic

Solubility and Stability

Histidine methyl ester dihydrochloride demonstrates specific solubility characteristics important for its research applications:

  • Solubility: Readily soluble in water, dimethyl sulfoxide (DMSO), and methanol

  • Stability Concerns: Highly hygroscopic, requiring storage under dry, inert gas conditions

  • Storage Recommendations: Should be stored in tightly sealed containers, under dry inert gas, in cool, dry conditions
    The compound shows incompatibility with oxidizing agents, which should be considered when designing experimental protocols involving this reagent .

Spectroscopic Data

Spectroscopic data for histidine methyl ester has been documented through various analytical techniques:

  • ¹³C NMR: Spectral data available in reference databases indicating characteristic carbon resonances

  • Mass Spectrometry: GC-MS data shows prominent fragments with m/z peaks of 82, 110, and 81

  • InChI Key: BXRMEWOQUXOLDH-LURJTMIESA-O (for the protonated form)

Synthetic Routes and Preparation

The preparation of histidine methyl ester typically involves esterification of histidine under acidic conditions. The dihydrochloride salt is predominantly prepared through:

  • Reaction of L-histidine with methanol in the presence of thionyl chloride or hydrogen chloride

  • Purification through recrystallization to yield the dihydrochloride salt
    Commercial preparations typically achieve high purity levels (≥97-98%) as determined by HPLC and other analytical methods .

Applications in Research and Industry

Biochemical Research

Histidine methyl ester serves as an important tool in various biochemical research applications:

  • Enzymatic Assays: Functions as a substrate in studies of enzyme kinetics and mechanisms, particularly for enzymes involving histidine residues

  • Metabolic Studies: Utilized in investigating histidine metabolism and related biological processes

  • Structural Biology: Employed in protein structure-function relationship studies, particularly those involving histidine-containing active sites

Pharmaceutical Development

The compound has significant applications in pharmaceutical research and development:

  • Drug Targeting: Used in developing drugs targeting histamine-related pathways

  • Peptide Synthesis: Serves as a building block in the synthesis of bioactive peptides and peptide-based therapeutics

  • Allergy Treatment Research: Contributes to research on treatments for allergies and related conditions

Specialized Synthetic Applications

Several specific synthetic applications have been documented:

  • Preparation of L-(+)-Ergothioneine: Serves as a key precursor in the synthesis of this naturally occurring antioxidant

  • Metal-Chelating Ligand Synthesis: Used to create N-methacryloyl-(L)-histidine methyl ester through reaction with methacryloyl chloride

  • Imidazopyridine Derivatives: Employed in Pictet-Spengler reactions with various aldehydes to form imidazopyridine compounds

Additional Applications

Other notable applications include:

  • Cell Culture Media: Added to culture media formulations to support cell growth and proliferation

  • Nutritional Supplements: Incorporated into dietary supplements for potential benefits in muscle recovery and metabolic health

  • Analytical Chemistry: Used in chromatographic techniques for amino acid and peptide identification

Biological Activity and Mechanisms

Enzyme Inhibition

One of the most significant biological activities of histidine methyl ester is its role as an irreversible histidine decarboxylase inhibitor . This property makes it valuable in:

  • Research on histamine synthesis and metabolism

  • Studies of allergic responses and inflammation

  • Investigation of histamine-related pathways in various physiological processes

Effects on Protein Function

The compound's structural similarity to histidine allows it to interact with various protein systems:

  • Methylation Effects: Enables investigation of how methylation impacts protein function and stability

  • Histidine-Dependent Enzymes: Interacts with enzymes relying on histidine residues in their active sites

  • Protein Structure Studies: Used to probe the role of histidine residues in protein structure and function

Current Research Applications and Findings

Recent research involving histidine methyl ester has expanded our understanding of its potential applications:

  • Kinetic Resolution Studies: The thioamide-modified 1-methyl-histidine methyl ester has been utilized in the kinetic resolution of racemic alcohols, demonstrating its utility in asymmetric synthesis applications

  • Radioimmunoassay Development: Derivatives containing histidine methyl ester have been developed for direct iodination in steroid radioimmunoassays, offering advantages over traditional histamine-containing compounds

  • Gas-Phase Structure Studies: Research has investigated the gas-phase structure of protonated histidine methyl ester using H/D exchange experiments and quantum chemical calculations, providing insights into its bonding and structural characteristics

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